![molecular formula C17H11ClFN5S B2380931 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine CAS No. 863460-36-0](/img/structure/B2380931.png)
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of triazolopyrimidine compounds, which have been found to exhibit a wide range of biological activities. In
科学的研究の応用
Molecular Structure and Supramolecular Architecture
The molecular structure and supramolecular architecture of triazolopyrimidines have been extensively studied due to their potential biological activity. For instance, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a related compound, demonstrates diverse supramolecular arrangements in crystal environments. These arrangements are facilitated by hydrogen bonding and π-π stacking interactions, suggesting the structural versatility of triazolopyrimidines for developing coordination compounds with potential biological applications (Canfora et al., 2010).
Synthetic Pathways and Derivatives
Synthetic pathways for triazolopyrimidines enable the development of novel compounds with potential antimicrobial activity. A study detailed the synthesis of pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the versatility of triazolopyrimidine derivatives in medicinal chemistry (El-Agrody et al., 2001).
Anticonvulsant Potential
A microwave-assisted multicomponent synthesis approach for triazolopyrimidine derivatives has been developed, showcasing a compound with promising anticonvulsant properties. This demonstrates the therapeutic potential of triazolopyrimidine derivatives in neurological disorders (Divate & Dhongade-Desai, 2014).
Anticancer and Antitubular Agents
Triazolopyrimidines have been synthesized and evaluated for their unique mechanism of tubulin inhibition, providing a new class of anticancer agents. This mechanism is distinct from that of paclitaxel, offering a novel approach to overcome resistance in cancer treatment (Zhang et al., 2007).
Serotonin Receptor Antagonism
The synthesis and evaluation of triazolopyrimidines as serotonin 5-HT6 receptor antagonists have identified compounds with significant affinity and functional inhibition. This highlights the potential of triazolopyrimidines in developing treatments for disorders associated with the serotonin system (Ivachtchenko et al., 2010).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This effect is particularly pronounced in tumor cells, making the compound a potential candidate for cancer treatment .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also induces apoptosis within cells, further contributing to its cytotoxic effects .
特性
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDJXKCQPRBUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。